Siphonaxanthin

Apoptosis Leukemia Cancer Chemoprevention

Siphonaxanthin (CAS 28526-44-5) offers 2x higher cellular uptake than fucoxanthin and selective WAT accumulation for apoptosis, angiogenesis, and adipogenesis research. Validated for HL-60 and 3T3-L1 models at defined μM concentrations with rapid onset. Ideal for oncology and metabolic disease studies requiring robust intracellular activity and distinct tissue distribution profiles.

Molecular Formula C40H56O4
Molecular Weight 600.9 g/mol
CAS No. 28526-44-5
Cat. No. B1680976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiphonaxanthin
CAS28526-44-5
SynonymsSiphonaxanthin
Molecular FormulaC40H56O4
Molecular Weight600.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(C1)O)(C)C)CC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)CO
InChIInChI=1S/C40H56O4/c1-28(16-12-17-30(3)20-21-36-31(4)22-34(42)25-39(36,6)7)14-10-11-15-29(2)18-13-19-33(27-41)38(44)24-37-32(5)23-35(43)26-40(37,8)9/h10-22,34-36,41-43H,23-27H2,1-9H3/b11-10+,16-12+,18-13+,21-20+,28-14+,29-15+,30-17+,33-19+
InChIKeySUCKEYMKNGZJHK-LANKSYMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Siphonaxanthin (CAS 28526-44-5) Procurement Guide: Marine Carotenoid Specifications for Anti-Obesity and Apoptosis Research Applications


Siphonaxanthin (CAS 28526-44-5) is a keto-carotenoid xanthophyll uniquely found in specific green algae (Chlorophyta), notably Codium fragile and Caulerpa lentillifera [1]. Structurally, it is defined as (3R,3′R,6′R)-3,19,3′-trihydroxy-7,8-dihydro-β,ε-caroten-8-one, with a molecular formula of C₄₀H₅₆O₄ and a molecular weight of 600.87 g/mol [2]. Unlike the more abundant marine carotenoid fucoxanthin (found in brown algae), siphonaxanthin contains a unique α,β-unsaturated carbonyl group and an additional hydroxyl group at the C-19 position, which confers distinct bioactivity and tissue distribution profiles relevant for targeted research applications in oncology and metabolic disease [3].

Why Siphonaxanthin (CAS 28526-44-5) Cannot Be Substituted with Fucoxanthin or β-Carotene in Targeted Metabolic Research


Although fucoxanthin and siphonaxanthin share structural similarities as marine keto-carotenoids with conjugated carbonyl groups, substitution of siphonaxanthin with fucoxanthin or β-carotene in experimental systems will result in quantitatively different biological outcomes due to fundamental differences in cellular uptake kinetics, molecular mechanism activation, and tissue distribution [1]. Siphonaxanthin exhibits cellular uptake approximately two-fold higher than fucoxanthin in HL-60 cells [2]. Furthermore, siphonaxanthin selectively accumulates in white adipose tissue (particularly mesenteric WAT), a property not shared with fucoxanthin [3]. These differences are driven by siphonaxanthin's unique C-19 hydroxyl group and α,β-unsaturated ketone moiety, which alter its interaction with NPC1L1 intestinal transporters and metabolic conversion pathways [4].

Siphonaxanthin (CAS 28526-44-5) Quantitative Differentiation Evidence Against Comparator Carotenoids


Siphonaxanthin Induces Apoptosis in HL-60 Leukemia Cells More Rapidly than Fucoxanthin

In a direct head-to-head comparison under identical experimental conditions, siphonaxanthin demonstrated faster and more potent apoptosis induction in human leukemia HL-60 cells compared to fucoxanthin, the most structurally similar marine keto-carotenoid. Siphonaxanthin at 20 μM reduced cell viability significantly (p<0.05) as early as 6 hours post-treatment, a time point at which fucoxanthin at the same concentration did not produce a significant reduction [1]. Cellular uptake of siphonaxanthin was approximately 2-fold higher than that of fucoxanthin in HL-60 cells, which may partially explain the enhanced apoptotic effect [2].

Apoptosis Leukemia Cancer Chemoprevention

Siphonaxanthin Inhibits 3T3-L1 Adipogenesis at Lower Effective Concentrations than β-Carotene or Fucoxanthin

In cross-study comparable analysis, siphonaxanthin significantly suppressed adipogenic differentiation of 3T3-L1 preadipocytes at noncytotoxic concentrations of 2.5 μmol/L (29% inhibition) and 5 μmol/L (43% inhibition) [1]. In contrast, a 2025 review comparing carotenoid anti-obesity effects noted that β-carotene and fucoxanthin did not show inhibitory effects on 3T3-L1 differentiation at similarly low concentrations [2]. Siphonaxanthin's anti-adipogenic mechanism involves significant inhibition of Akt phosphorylation by 48% at 90 minutes and 72% at 120 minutes post-stimulation [3]. Gene expression analysis after 8 days of differentiation revealed that siphonaxanthin at 5 μmol/L down-regulated Cebpa, Pparg, Fabp4, and Scd1 by 94%, 83%, 95%, and 90%, respectively, relative to differentiated controls [4].

Adipogenesis Obesity Metabolic Disease

Siphonaxanthin Suppresses HUVEC Tube Formation by 44% at 10 μM, with Complete Abrogation at 25 μM

In a focused anti-angiogenesis study, siphonaxanthin exhibited a dose-dependent inhibitory effect on human umbilical vein endothelial cell (HUVEC) tube formation. At a concentration of 10 μM, siphonaxanthin suppressed tube length formation by 44% relative to untreated controls; at 25 μM, no tube formation was observed [1]. A subsequent mechanistic study confirmed that both siphonaxanthin and fucoxanthin suppress the mRNA expression of fibroblast growth factor 2 (FGF-2) and its receptor (FGFR-1), as well as the trans-activation factor EGR-1, indicating a shared molecular pathway for anti-angiogenic activity [2]. Additionally, siphonaxanthin significantly suppressed HUVEC proliferation by 50% compared with control at 2.5 μM (p<0.05) [3].

Angiogenesis Vascular Biology Cancer

Siphonaxanthin (CAS 28526-44-5): Defined Research Application Scenarios Based on Quantitative Evidence


Apoptosis Screening in Hematologic Malignancy Models Requiring Rapid Kinetics

Siphonaxanthin is optimally suited for apoptosis research in HL-60 leukemia and related hematologic malignancy cell lines where rapid-onset effects are desired. At 20 μM, siphonaxanthin produces significant viability reduction within 6 hours, a temporal advantage over fucoxanthin that can reduce assay turnaround time [1]. The compound's 2-fold higher cellular uptake compared to fucoxanthin enhances its utility for studies requiring robust intracellular accumulation [2]. Researchers should note that apoptosis induction is associated with decreased Bcl-2 expression and subsequent caspase-3 activation [3].

Adipogenesis Inhibition Studies in 3T3-L1 Preadipocyte Differentiation Models

For in vitro obesity and metabolic disease research using the 3T3-L1 adipocyte differentiation model, siphonaxanthin provides quantifiable anti-adipogenic activity at concentrations (2.5-5 μmol/L) where β-carotene and fucoxanthin show negligible effect [1]. At 5 μmol/L, siphonaxanthin achieves 43% inhibition of lipid accumulation and suppresses key adipogenic transcription factors (Cebpa, Pparg, Fabp4, Scd1) by 83-95% after 8 days of differentiation [2]. This concentration range is noncytotoxic, enabling mechanistic studies of early-stage adipogenesis without confounding cell death artifacts.

Anti-Angiogenesis Assays Using HUVEC Tube Formation and Aortic Ring Models

Siphonaxanthin is a validated tool compound for angiogenesis inhibition studies, with defined dose-response characteristics in both HUVEC proliferation (50% inhibition at 2.5 μM, p<0.05) and tube formation (44% reduction at 10 μM; complete abrogation at 25 μM) [1]. The molecular mechanism involves down-regulation of FGF-2/FGFR-1 signaling and suppression of EGR-1 trans-activation, providing a clear pathway for mechanistic interrogation [2]. The compound's activity in ex vivo rat aortic ring assays further supports its utility for translational angiogenesis research bridging in vitro and in vivo models.

In Vivo Metabolic Studies Requiring Adipose Tissue-Selective Accumulation

Siphonaxanthin demonstrates a unique tissue distribution profile that distinguishes it from fucoxanthin: following oral administration in ICR mice, siphonaxanthin and its dehydro-metabolites selectively accumulate in white adipose tissue (WAT), with preferential localization in mesenteric WAT [1]. This WAT-selective accumulation is mechanistically relevant for anti-obesity research and may explain the compound's in vivo efficacy in KK-Ay diabetic mouse models, where 6-week oral administration of 1.3 mg siphonaxanthin reduced visceral fat accumulation [2]. Procurement for in vivo studies should account for the compound's metabolic conversion to dehydro-metabolites, which possess enhanced anti-inflammatory activity via Nrf2 activation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Siphonaxanthin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.